5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazinone core substituted with amino, nitro, sulfanyl, and chloro groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-aminophenyl sulfide to introduce the nitro group. This is followed by chlorination and subsequent cyclization with appropriate reagents to form the pyridazinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one
- 5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-bromopyridazin-3(2H)-one
Uniqueness
5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer different binding affinities, stability, and reactivity profiles, making it a valuable compound for targeted research and development.
Properties
CAS No. |
62688-70-4 |
---|---|
Molecular Formula |
C10H7ClN4O3S |
Molecular Weight |
298.71 g/mol |
IUPAC Name |
4-(2-amino-4-nitrophenyl)sulfanyl-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H7ClN4O3S/c11-9-8(4-13-14-10(9)16)19-7-2-1-5(15(17)18)3-6(7)12/h1-4H,12H2,(H,14,16) |
InChI Key |
IHNCTHMPRBJVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)SC2=C(C(=O)NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.